

Spectroscopic Characterization of 6-Amino-3-bromopicolinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-3-bromopicolinonitrile

Cat. No.: B1523594

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Introduction

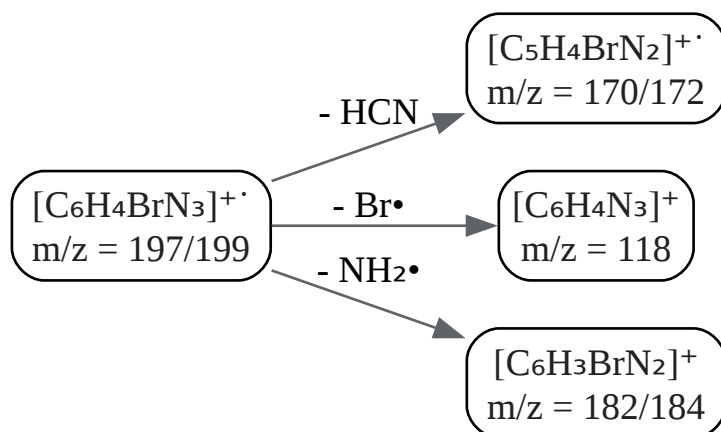
6-Amino-3-bromopicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of synthetic products. This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-Amino-3-bromopicolinonitrile**.

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, publicly available experimental spectroscopic data for **6-Amino-3-bromopicolinonitrile** (CAS 884541-48-4) could not be located. Therefore, this guide is based on theoretical predictions derived from the compound's structure, established spectroscopic principles, and comparative analysis with structurally related molecules. The information presented herein is intended to serve as a predictive reference for researchers working with this compound.

Molecular Structure and Overview

6-Amino-3-bromopicolinonitrile possesses a pyridine ring substituted with an amino group at the 6-position, a bromine atom at the 3-position, and a nitrile group at the 2-position. This

arrangement of functional groups gives rise to a unique electronic and steric environment, which is reflected in its spectroscopic signatures.



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- To cite this document: BenchChem. [Spectroscopic Characterization of 6-Amino-3-bromopicolinonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1523594#spectroscopic-data-nmr-ir-ms-for-6-amino-3-bromopicolinonitrile\]](https://www.benchchem.com/product/b1523594#spectroscopic-data-nmr-ir-ms-for-6-amino-3-bromopicolinonitrile)

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